Methyl 4-methoxy-2,6-dimethylbenzoate

Crystallography Structural Chemistry Solid-State Conformation

Researchers requiring sterically defined hindered aromatic esters face variability when substituting common benzoate analogs-differences in solid-state conformation directly impact reactivity and reproducibility. Methyl 4-methoxy-2,6-dimethylbenzoate (CAS 37934-88-6) eliminates this uncertainty with quantifiable structural validation: • 64.2° ester rotation angle confirmed by X-ray crystallography vs. less hindered analogs • Three orthogonally reactive functional groups (ester, methoxy, ortho-methyls) for chemoselective transformations • Validated DFT benchmark dataset for computational model refinement • Batch-specific purity documentation ensures procurement confidence.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 37934-88-6
Cat. No. B1607599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-2,6-dimethylbenzoate
CAS37934-88-6
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)C)OC
InChIInChI=1S/C11H14O3/c1-7-5-9(13-3)6-8(2)10(7)11(12)14-4/h5-6H,1-4H3
InChIKeyHBCCJANLIBHNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methoxy-2,6-dimethylbenzoate (CAS 37934-88-6): Procurement-Grade Overview for R&D


Methyl 4-methoxy-2,6-dimethylbenzoate (CAS 37934-88-6) is a polysubstituted aromatic ester belonging to the benzoate class. Its structure is characterized by a methyl ester group ortho to two ring methyl groups (at positions 2 and 6) and para to a methoxy group (at position 4). This specific substitution pattern creates a sterically hindered ester with a defined molecular geometry, as established by X-ray crystallography [1]. The compound serves as a versatile building block in organic synthesis for constructing more complex molecules due to its multiple, chemically distinct functional groups .

Why Methyl 4-methoxy-2,6-dimethylbenzoate Cannot Be Replaced by Generic Benzoate Analogs


Simple substitution of Methyl 4-methoxy-2,6-dimethylbenzoate with a more common benzoate analog (e.g., methyl 4-methoxybenzoate or methyl 3,5-dimethylbenzoate) is not scientifically valid for structure-dependent applications. The combination of ortho-methyl and para-methoxy substituents creates a unique steric and electronic environment around the ester moiety. This is quantifiably demonstrated by a significantly altered solid-state conformation. In a direct comparison to a less sterically hindered analog, this compound exhibits a larger ester group rotation angle [64.2(1)°] and a reduced bending of adjacent exocyclic bonds, which directly impacts intermolecular interactions and packing in the solid state [1]. This conformational difference can translate into altered reactivity and physical properties (e.g., solubility, crystal habit) that are critical for reproducible synthesis and formulation. Therefore, substituting this compound without structural validation can introduce unpredictable and quantifiable differences in downstream processes.

Quantitative Differentiation Evidence for Methyl 4-methoxy-2,6-dimethylbenzoate


Steric Hindrance Drives a 64.2° Ester Group Rotation in the Solid State

The compound's unique steric hindrance, caused by the two ortho-methyl groups flanking the ester, forces a significant conformational change compared to a less hindered analog. In a direct head-to-head comparison, the ester group in Methyl 4-methoxy-2,6-dimethylbenzoate is rotated out of the aromatic ring plane by 64.2(1)°, which is a larger rotation than observed in the comparator [1].

Crystallography Structural Chemistry Solid-State Conformation

Steric Shielding Alters Exocyclic C-C Bond Geometry

The ortho-methyl groups not only force the ester group to rotate but also cause a measurable in-plane bending of the bonds connecting the ring to the methyl and ester substituents. In a direct comparison, the bending of the C(2)-C(9) and C(6)-C(8) bonds is smaller in Methyl 4-methoxy-2,6-dimethylbenzoate (differences of 1.9° and 4.1°, respectively) than in the comparator molecule [1]. This indicates a different distribution of steric strain.

Crystallography Molecular Geometry Steric Effects

Vendor-Specified Purity Enables Direct Use as a Synthetic Building Block

The compound is commercially available at a verified purity, which is essential for its role as a building block in multi-step syntheses. While not a direct comparison to an analog, this is a differentiating procurement factor. The compound is supplied with a purity of 97% or ≥98% , which is a standard specification for research chemicals used as intermediates.

Organic Synthesis Medicinal Chemistry Building Block

Recommended Application Scenarios for Methyl 4-methoxy-2,6-dimethylbenzoate Based on Evidence


Solid-State Formulation and Crystallization Studies

The well-defined crystal structure and unique conformation, including the 64.2° ester group rotation and altered intermolecular hydrogen bonding patterns [1], make this compound an ideal model system for studying the impact of steric hindrance on crystal packing, polymorphism, and solid-state stability.

Synthesis of Sterically-Demanding Molecular Scaffolds

The presence of three distinct functional groups (ester, methoxy, and two ortho-methyls) allows for chemoselective transformations . The hindered ester is a precursor to a similarly hindered carboxylic acid (pKa ~3.98), which can be used to introduce a sterically bulky, electron-rich aromatic moiety into target molecules .

Reference Standard for Conformational Analysis

The quantitative data on bond bending (1.9° and 4.1° differences) and ester rotation (64.2°) provide a robust dataset for validating computational chemistry models (e.g., DFT) designed to predict the conformations and relative energies of sterically congested aromatic esters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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